3-Aminohexanamide 3-Aminohexanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17658049
InChI: InChI=1S/C6H14N2O/c1-2-3-5(7)4-6(8)9/h5H,2-4,7H2,1H3,(H2,8,9)
SMILES:
Molecular Formula: C6H14N2O
Molecular Weight: 130.19 g/mol

3-Aminohexanamide

CAS No.:

Cat. No.: VC17658049

Molecular Formula: C6H14N2O

Molecular Weight: 130.19 g/mol

* For research use only. Not for human or veterinary use.

3-Aminohexanamide -

Specification

Molecular Formula C6H14N2O
Molecular Weight 130.19 g/mol
IUPAC Name 3-aminohexanamide
Standard InChI InChI=1S/C6H14N2O/c1-2-3-5(7)4-6(8)9/h5H,2-4,7H2,1H3,(H2,8,9)
Standard InChI Key NXUFRLVBLXJCAP-UHFFFAOYSA-N
Canonical SMILES CCCC(CC(=O)N)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-Aminohexanamide (systematic name: 6-aminohexanamide) possesses a linear hexane backbone with an amino group at the third carbon and an amide group at the terminal carbon. Its molecular formula is C₆H₁₃N₂O, corresponding to a monoisotopic mass of 130.11 g/mol and an average mass of 130.19 g/mol . The compound’s bifunctional nature—combining a primary amine and a primary amide—confers distinct electronic and steric properties.

The amine group acts as a weak base (pKa ~10–11), while the amide group exhibits resonance stabilization, reducing its basicity (pKa ~0–1) . This duality enables 3-aminohexanamide to participate in diverse chemical reactions, including nucleophilic substitutions, acylations, and hydrogen-bonding interactions.

Physical Properties

  • Density: Estimated at 0.95–1.05 g/cm³, intermediate between alkanes and polar amines .

  • Boiling Point: ~250–270°C, extrapolated from homologous compounds like hexanamide (b.p. 245°C) .

  • Solubility: High solubility in water (>50 g/L at 25°C) due to hydrogen bonding with polar solvents .

  • LogP: Calculated LogP ≈ 0.5–1.0, indicating moderate hydrophilicity .

Synthesis and Reactivity

Synthetic Routes

While no direct synthesis protocols for 3-aminohexanamide are documented in the provided sources, analogous methods for aminocarboxylic acids and amides suggest feasible pathways:

Carbodiimide-Mediated Amidation

  • Hexanoic Acid Activation: React hexanoic acid with N,N'-dicyclohexylcarbodiimide (DCC) to form an active ester.

  • Amination: Introduce ammonia or a protected amine to yield the amide .

  • Deprotection: Remove protecting groups (e.g., Boc) under acidic conditions .

This route may suffer from low regioselectivity, necessitating chromatographic purification.

Reductive Amination

  • Ketone Formation: Oxidize 3-aminohexanol to 3-aminohexanone.

  • Reductive Amination: React with ammonia under hydrogenation conditions .

Challenges include over-reduction to secondary amines and competing side reactions.

Reactivity Profile

  • Amine Group: Participates in Schiff base formation, alkylation, and Michael additions.

  • Amide Group: Resistant to hydrolysis under mild conditions but cleavable via strong acids/bases (e.g., 6M HCl, 110°C) .

  • Interfunctional Interactions: Intramolecular hydrogen bonding between the amine and amide may stabilize certain conformers, influencing reactivity.

Comparative Analysis with Related Compounds

CompoundStructureKey DifferencesApplications
HexylamineC₆H₁₃NH₂Lacks amide group; higher basicitySurfactants, corrosion inhibitors
CaprolactamCyclic (C₆H₁₁NO)Cyclic structure; enhanced thermal stabilityNylon production
GABAHOOC-CH₂-CH₂-CH₂-NH₂Shorter chain; carboxylic acid groupNeurotransmission

3-Aminohexanamide’s dual functionality distinguishes it from simpler amines and amides, enabling applications in drug design (e.g., prodrug formulations) and polymer science.

Industrial and Research Applications

Pharmaceutical Intermediate

As a bifunctional linker, 3-aminohexanamide could conjugate hydrophobic drugs to hydrophilic carriers, enhancing solubility. For example, amine-amide spacers are critical in antibody-drug conjugates (ADCs) .

Polyamide Precursor

Co-polymerization with dicarboxylic acids may yield polyamides with tailored mechanical properties. Comparable to nylon-6, such polymers could find use in biomedical devices.

Catalysis

The amine group could coordinate metal ions (e.g., Cu²⁺, Ni²⁺), forming catalysts for oxidation or cross-coupling reactions .

Future Directions

  • Synthetic Optimization: Develop regioselective methods, potentially leveraging hypervalent iodine reagents (e.g., I(III) mediators) .

  • Biological Screening: Evaluate antimicrobial, anticancer, and enzyme-inhibitory activities in vitro.

  • Computational Modeling: Predict metabolic pathways and toxicity profiles using QSAR models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator